molecular formula C4H4Cl2O B13151809 2,4-Dichloro-2-butenal CAS No. 26394-31-0

2,4-Dichloro-2-butenal

Cat. No.: B13151809
CAS No.: 26394-31-0
M. Wt: 138.98 g/mol
InChI Key: FSPXZKAEHGXEHN-UHFFFAOYSA-N
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Description

2,4-Dichloro-2-butenal is an organic compound with the molecular formula C4H4Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms and an aldehyde functional group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-2-butenal can be synthesized through several methods. One common approach involves the chlorination of butenal. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the butene backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-2-butenal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,4-Dichloro-2-butenoic acid.

    Reduction: 2,4-Dichloro-2-butenol.

    Substitution: Products depend on the nucleophile used, such as 2,4-dihydroxy-2-butenal when hydroxide is used.

Scientific Research Applications

2,4-Dichloro-2-butenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,4-Dichloro-2-butenal exerts its effects involves its reactivity with nucleophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its potential biological activity and applications in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobutanal: Similar structure but lacks the double bond.

    2,4-Dichlorobutene: Similar structure but lacks the aldehyde group.

    2,4-Dichlorophenoxyacetic acid: Contains similar chlorine substitutions but has a different functional group and backbone.

Uniqueness

2,4-Dichloro-2-butenal is unique due to the presence of both chlorine atoms and an aldehyde group on a butene backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

26394-31-0

Molecular Formula

C4H4Cl2O

Molecular Weight

138.98 g/mol

IUPAC Name

2,4-dichlorobut-2-enal

InChI

InChI=1S/C4H4Cl2O/c5-2-1-4(6)3-7/h1,3H,2H2

InChI Key

FSPXZKAEHGXEHN-UHFFFAOYSA-N

Isomeric SMILES

C(/C=C(/C=O)\Cl)Cl

Canonical SMILES

C(C=C(C=O)Cl)Cl

Origin of Product

United States

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